

Stanozolol: A Comprehensive Technical Guide to its Molecular Structure and Binding Affinity

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Compound of Interest

Compound Name: Stanozolol

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This technical guide provides an in-depth analysis of the molecular structure, receptor binding affinity, and associated signaling pathways of **stanozolol**, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT).^{[1][2][3]} The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of Stanozolol

Stanozolol is chemically designated as (1S,3aS,3bR,5aS,10aS,10bS,12aS)-1,10a,12a-trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta^[4]^[5]naphtho[1,2-f]indazol-1-ol.^[6] Its molecular formula is C₂₁H₃₂N₂O, and it has a molecular weight of 328.49 g/mol.^{[7][8]} Structurally, it is a 17 α -alkylated derivative of DHT, which makes it orally active.^{[1][9]} A key feature of its structure is a pyrazole ring fused to the A-ring of the androstane nucleus.^[1]

Caption: 2D structure and chemical details of the **stanozolol** molecule.

Receptor Binding Affinity

Stanozolol's biological activity is mediated through its interaction with various steroid hormone receptors. Its binding affinity is a critical determinant of its pharmacological profile, which includes both anabolic and androgenic effects, as well as other receptor-mediated actions.

Quantitative Binding Affinity Data

Receptor/Protein	Ligand	Species	Tissue/System	Binding Affinity (Relative to Dihydrotestosterone)	Reference
Androgen Receptor (AR)	Stanozolol	-	-	~22%	[1]
Sex Hormone-Binding Globulin (SHBG)	Stanozolol	Human	Serum	~1%	[1]
Progesterone Receptor (PR)	Stanozolol	Human	Skin & Synovial Fibroblasts	Binds specifically; partially displaced by progesterone	[10]
Glucocorticoid Receptor (GR) - LAGS	Stanozolol	Rat	Liver Microsomes	Interacts with Low-Affinity Glucocorticoid-Binding Sites (LAGS)	[4][11][12]

Stanozolol is an agonist of the androgen receptor (AR).[1] Despite its relatively low binding affinity for the AR compared to DHT, it is a potent activator of AR-induced protein synthesis.[9] Its 5 α -reduced structure prevents conversion by 5 α -reductase, leading to a higher ratio of anabolic to androgenic activity compared to testosterone.[1] **Stanozolol** also exhibits very low affinity for serum sex hormone-binding globulin (SHBG), which results in higher bioavailability of the free steroid.[1]

In addition to the AR, **stanozolol** has been shown to bind to the progesterone receptor (PR).[1] [10] It also interacts with low-affinity glucocorticoid-binding sites (LAGS) in the liver, where it

acts as a negative allosteric modulator, but it does not bind to the classical glucocorticoid receptor.[\[11\]](#)[\[12\]](#)

Experimental Protocols: Androgen Receptor Competitive Binding Assay

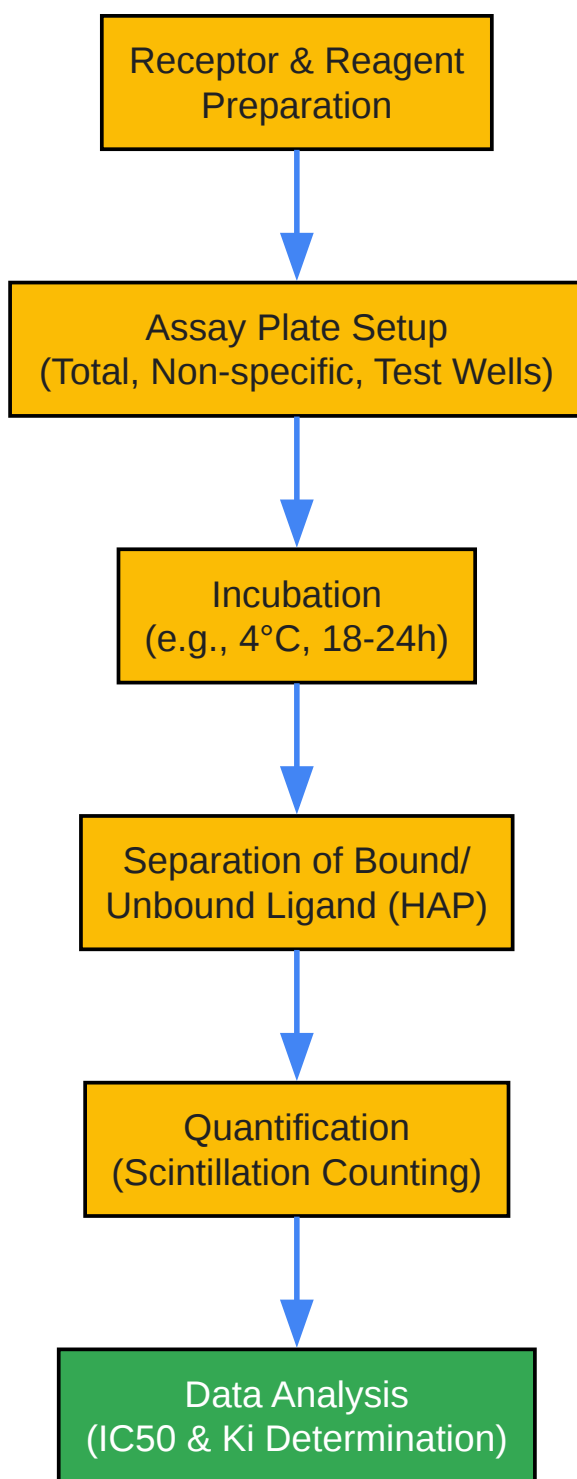
The binding affinity of **stanozolol** and other ligands to the androgen receptor is typically determined using a competitive binding assay. This method measures the ability of a test compound to compete with a radiolabeled androgen for binding to the receptor.

Methodology

A common protocol involves the following steps:

- Receptor Preparation: The androgen receptor is typically sourced from rat ventral prostate cytosol or a recombinant protein expression system.[\[13\]](#)[\[14\]](#)
- Reagent Preparation:
 - Assay Buffer: A Tris-HCl based buffer is commonly used.
 - Radioligand: A tritiated high-affinity androgen, such as $[3H]R1881$ (methyltrienolone) or $[3H]$ dihydrotestosterone, is prepared at a concentration near its dissociation constant (K_d).
 - Test Compound: **Stanozolol** or other test compounds are serially diluted to a range of concentrations.
 - Unlabeled Ligand: A high concentration of a known unlabeled androgen is used to determine non-specific binding.[\[5\]](#)
- Assay Setup: The assay is typically performed in 96-well plates with three types of wells:
 - Total Binding: Contains the AR preparation and the radioligand.
 - Non-specific Binding: Contains the AR, radioligand, and a saturating concentration of the unlabeled androgen.

- Competitive Binding: Contains the AR, radioligand, and varying concentrations of the test compound.^[5]
- Incubation: The plate is incubated, often at 4°C for 18-24 hours, to allow the binding to reach equilibrium.^[5]
- Separation of Bound and Unbound Ligand: The bound and free radioligand are separated. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.^[5]
- Quantification: The amount of bound radioactivity in each well is measured using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding wells are used to generate a dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. This value is then used to calculate the binding affinity (K_i) of the test compound.



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Caption: Experimental workflow for a typical androgen receptor competitive binding assay.

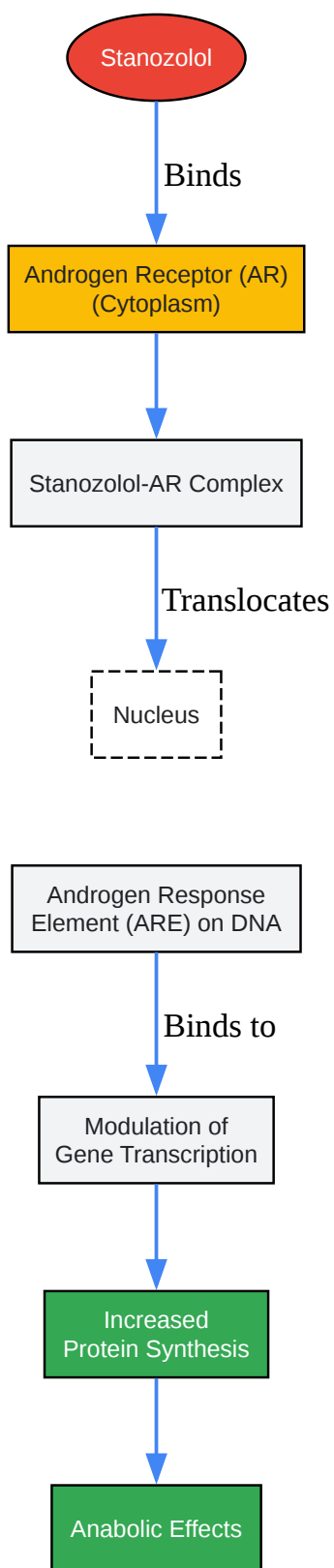
Signaling Pathways

Stanozolol exerts its effects through multiple signaling pathways, both classical and non-classical.

Classical Androgen Receptor Signaling

The primary mechanism of action for **stanozolol** is through the classical androgen receptor signaling pathway.^{[2][3]}

- **Binding:** **Stanozolol** enters the cell and binds to the androgen receptor (AR) in the cytoplasm.
- **Translocation:** The **stanozolol**-AR complex translocates into the cell nucleus.^{[2][3]}
- **Gene Transcription:** In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to an increase in protein synthesis, which underlies its anabolic effects.^{[2][3]}



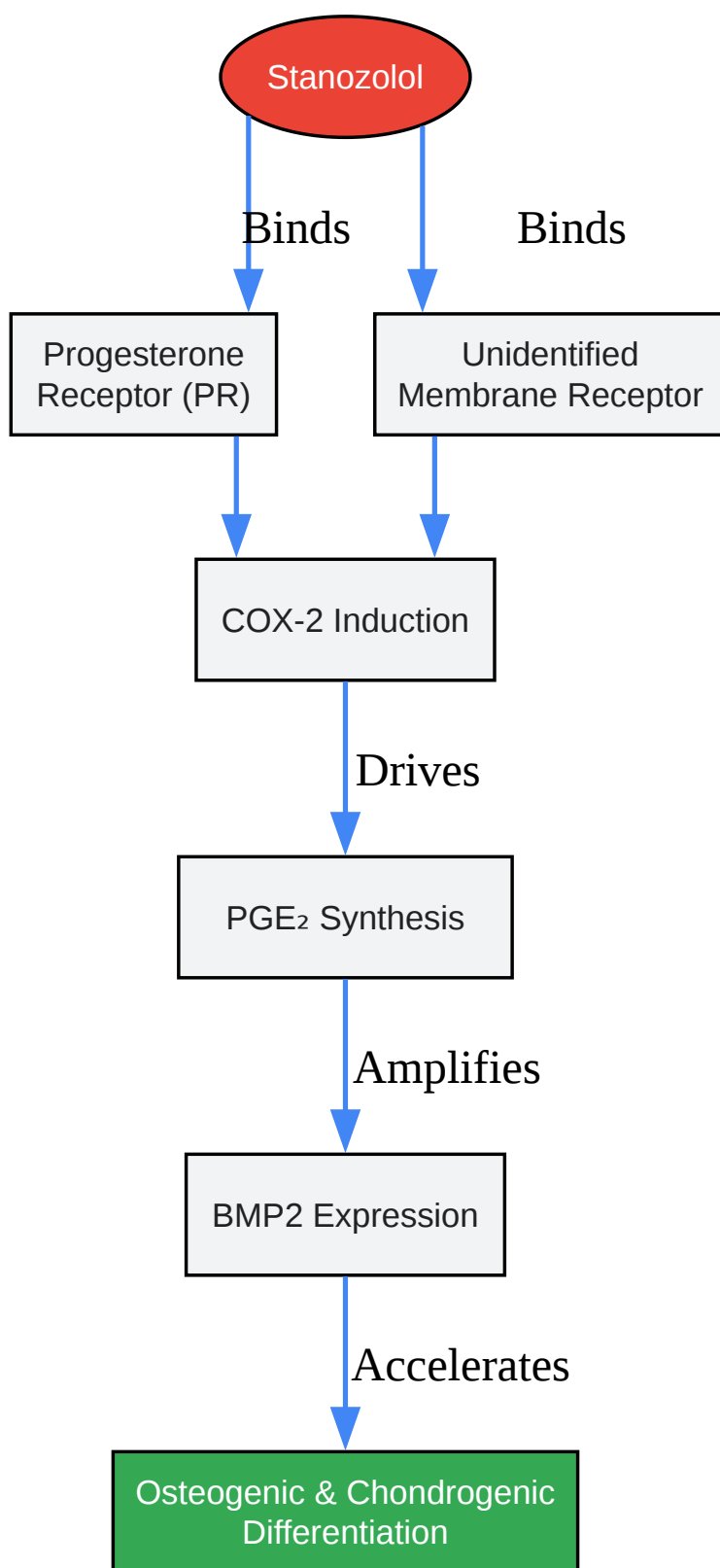
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Caption: Classical androgen receptor signaling pathway activated by **stanozolol**.

Multi-Receptor Signaling in Mesenchymal Stem Cells

In certain cell types, such as mesenchymal stem cells, **stanozolol** can activate non-classical signaling pathways that contribute to its effects on bone and cartilage.^[1]

- **Receptor Binding:** **Stanozolol** binds to the progesterone receptor (PR) and an unidentified membrane receptor.
- **COX-2 Induction:** This binding leads to the induction of cyclooxygenase-2 (COX-2), which in turn drives the synthesis of Prostaglandin E2 (PGE₂).
- **Feed-Forward Loop:** PGE₂ then amplifies the expression of Bone Morphogenetic Protein 2 (BMP2).
- **Differentiation:** The increased BMP2 expression accelerates the differentiation of mesenchymal stem cells into bone (osteogenic) and cartilage (chondrogenic) cells.^[1]



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Caption: **Stanazolol's** multi-receptor signaling pathway in mesenchymal stem cells.

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